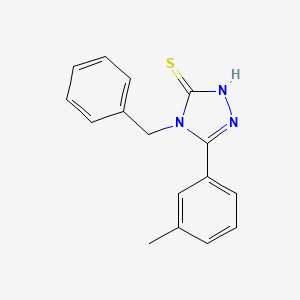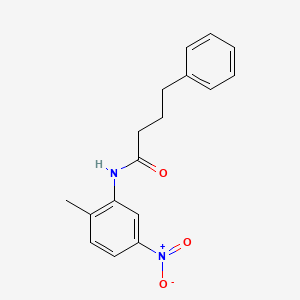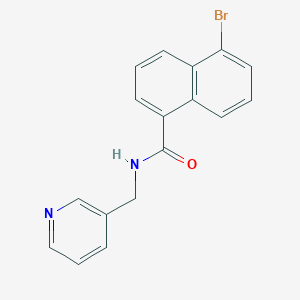
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In
作用機序
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents ATP from binding to the kinase and inhibits its activity. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to be a selective inhibitor of CK2, as it does not inhibit other protein kinases such as PKA, PKC, and ERK.
Biochemical and Physiological Effects:
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to induce apoptosis and inhibit cell growth. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been shown to have anti-inflammatory effects, as it inhibits the NF-κB signaling pathway.
実験室実験の利点と制限
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in lab experiments. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has poor solubility in water, which can make it difficult to use in some assays. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has a short half-life in vivo, which can limit its use in animal studies.
将来の方向性
There are several future directions for the use of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in scientific research. One area of interest is the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been shown to be involved in the regulation of tau protein, which is a key player in the pathology of these diseases. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide could be used to study the role of CK2 in these diseases and potentially lead to the development of new therapies. Another area of interest is the development of more potent and selective inhibitors of CK2. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been a valuable tool for studying CK2, but there is still a need for more potent and selective inhibitors that can be used in vivo.
合成法
The synthesis of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide as a white solid in good yield.
科学的研究の応用
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in the regulation of many signaling pathways, including Wnt, NF-κB, and PI3K/Akt. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the downregulation of these signaling pathways. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer cells.
特性
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-2-5-13-14(16)6-1-7-15(13)17(21)20-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGONJPUYIZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

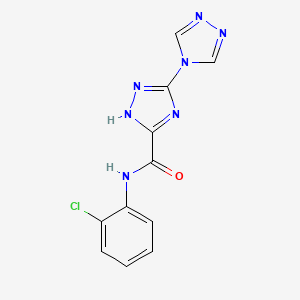
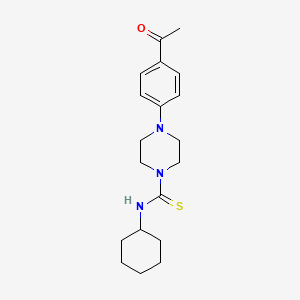
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
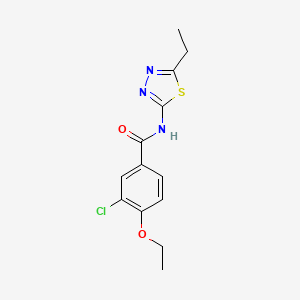
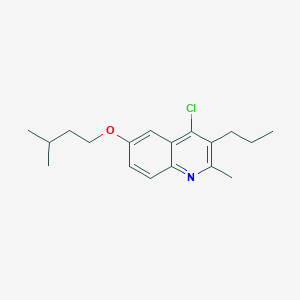
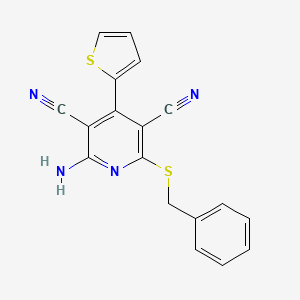
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
